2,6-Diaminonicotinic acid
Overview
Description
2,6-Diaminonicotinic acid is an organic compound with the molecular formula C₆H₇N₃O₂ It is a derivative of nicotinic acid, characterized by the presence of two amino groups at the 2 and 6 positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Diaminonicotinic acid can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloronicotinic acid with ammonia under controlled conditions. The reaction typically takes place in a solvent such as ethanol or water, and the temperature is maintained at around 100°C to facilitate the substitution of chlorine atoms with amino groups .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diaminonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
2,6-Diaminonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-diaminonicotinic acid involves its interaction with various molecular targets and pathways. The amino groups on the pyridine ring allow it to form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. Additionally, its ability to undergo redox reactions and participate in substitution reactions contributes to its biological activity and potential therapeutic effects .
Comparison with Similar Compounds
Nicotinic Acid: Unlike 2,6-diaminonicotinic acid, nicotinic acid lacks amino groups, which significantly alters its chemical properties and applications.
Isonicotinic Acid: This compound has the carboxyl group at the 4-position instead of the 3-position, leading to different reactivity and uses.
2,6-Dichloronicotinic Acid: This precursor to this compound has chlorine atoms instead of amino groups, making it more reactive towards nucleophilic substitution.
Uniqueness: this compound is unique due to the presence of two amino groups, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2,6-diaminopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11)(H4,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJMLBGHXQRLCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597040 | |
Record name | 2,6-Diaminopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175155-53-0 | |
Record name | 2,6-Diaminopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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